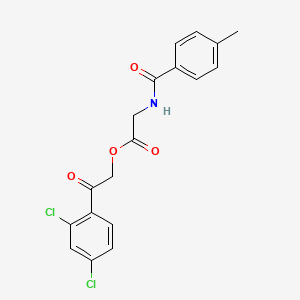
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate
Descripción general
Descripción
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate, also known as DCMG, is a chemical compound that has been used extensively in scientific research. This compound belongs to the family of glycine derivatives and has been studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate has been used in various scientific research applications such as in the study of GABAergic neurotransmission and the development of new drugs for the treatment of epilepsy, anxiety, and other neurological disorders. It has also been studied for its potential as an anticonvulsant, anxiolytic, and sedative agent.
Mecanismo De Acción
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA. By enhancing the activity of GABA-A receptors, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate increases the inhibitory tone in the brain, leading to its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate has been shown to have various biochemical and physiological effects such as reducing anxiety-like behavior in animal models, suppressing seizures, and inducing sedation. It has also been shown to increase the duration of the opening of GABA-A receptor channels, leading to enhanced inhibitory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate in lab experiments is its high potency and selectivity for GABA-A receptors. It has also been shown to have minimal side effects and is well-tolerated in animal models. However, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate is not very water-soluble and may require the use of organic solvents in experiments. It may also have limited efficacy in certain animal models of neurological disorders.
Direcciones Futuras
There are many future directions for the study of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate. One area of research is the development of new drugs based on its structure and mechanism of action. Another area is the investigation of its potential as a treatment for other neurological disorders such as depression and schizophrenia. Further research is also needed to understand the long-term effects of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate and its safety profile in humans.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycinate is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It acts as a positive allosteric modulator of GABA-A receptors and has been shown to have anxiolytic, sedative, and anticonvulsant effects. While it has many advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
Propiedades
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO4/c1-11-2-4-12(5-3-11)18(24)21-9-17(23)25-10-16(22)14-7-6-13(19)8-15(14)20/h2-8H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHJLTFIEUYOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4671874.png)
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671885.png)

![N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4671892.png)
![dimethyl 5-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4671919.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4671920.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-chlorobenzamide](/img/structure/B4671925.png)
![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4671930.png)
![1-(2,5-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4671939.png)
![methyl 1-{4-[(ethylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4671940.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4671943.png)
![3-methyl-1-[2-(4-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671951.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4671974.png)